molecular formula C7H6BrN3OS B1521536 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1208795-98-5

2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1521536
CAS No.: 1208795-98-5
M. Wt: 260.11 g/mol
InChI Key: YUWKSPYNEOVDQO-UHFFFAOYSA-N
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Description

“2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound . It is related to a class of compounds that have shown a broad spectrum of antimicrobial action .


Synthesis Analysis

The synthesis of related compounds, such as “2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine”, has been described in the literature . A general and convenient route for the synthesis of similar compounds involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .


Molecular Structure Analysis

The molecular weight of “this compound” is 260.11 . Its InChI code is "1S/C7H6BrN3OS/c1-2-4-3-5(12)11-7(9-4)13-6(8)10-11/h3H,2H2,1H3" .


Chemical Reactions Analysis

Reactions of related compounds, such as “2-amino-5-mercapto-1,3,4-thiadiazoles” with “2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine”, have been studied. The reactions give the corresponding sulfides . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclic Condensations : The compound has been involved in reactions with 1,3-dicarbonyl compounds, leading to various derivatives. For example, 2,4-Pentanedione reacted with 2-amino-1,3,4-thiadiazole to give 2-thiocyanato-4,6-dimethylpyrimidine, showcasing the compound's versatility in synthesis (Lauer & Zenchoff, 1976).

  • Reactivity with Carbon Disulfide and Phenyl Isothiocyanate : 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one's active methylene group reacts with carbon disulfide and phenyl isothiocyanate, forming 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives with a ketene dithioacetal fragment (Kukaniev et al., 1998).

  • Preparation of 2-Amino Substituted Derivatives : The compound has been used to prepare 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones, demonstrating its utility in the synthesis of heterocyclic compounds (Safarov et al., 2005).

  • Convenient Synthesis of 2,7-Disubstituted Derivatives : The compound enables the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones, illustrating its significance in creating structurally diverse heterocycles (Tsuji & Takenaka, 1982).

Biological Activity and Applications

  • Synthesis and Antiallergy Activity : Compounds derived from the synthesis of this compound have shown potential in allergy treatment, as evidenced by their antiallergic activities evaluated in various models (Suzuki et al., 1992).

  • Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties, adding to their range of potential biomedical applications (Angulwar et al., 2019).

  • Anticancer Activity and Interaction with Bovine Serum Albumin : Some derivatives exhibited significant anticancer activity against human breast and lung cancer cell lines. Their interaction with bovine serum albumin was also studied, highlighting their potential in cancer therapy (Gaonkar et al., 2018).

Mechanism of Action

While the specific mechanism of action for “2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is not mentioned in the search results, related compounds have shown a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of “2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” and related compounds is a topic of ongoing research. The design and development of safe, clean, and environmentally friendly protocols for synthesizing various molecules, especially pharmaceutical active and industry-leading compounds, remain significant in organic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-7-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS/c1-2-4-3-5(12)11-7(9-4)13-6(8)10-11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKSPYNEOVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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